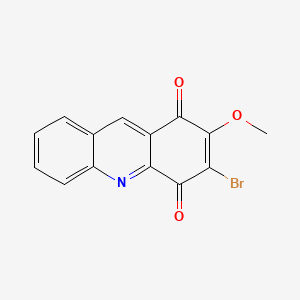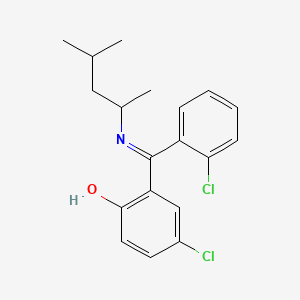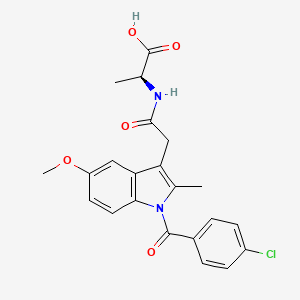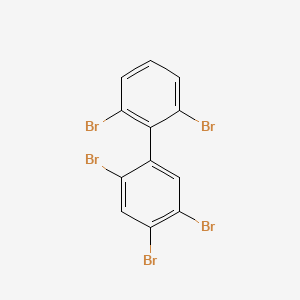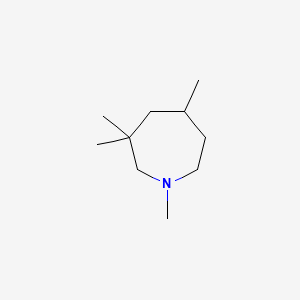
1H-Azepine, hexahydro-1,3,3,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- is a seven-membered heterocyclic compound containing nitrogen It is a saturated derivative of azepine, characterized by the presence of four methyl groups at positions 1, 3, 3, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, hexahydro-1,3,3,5-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-substituted amino alcohols or amino acids. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the need for manual intervention. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: The methyl groups and hydrogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Azepine, hexahydro-1,3,3,5-tetramethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Azepine, hexahydro-1-amino-: Another azepine derivative with an amino group at position 1.
Hexamethylenimine: A six-membered ring analog with similar structural features.
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A triazine derivative with three nitrogen atoms in the ring.
Uniqueness
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
81810-85-7 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1,3,3,5-tetramethylazepane |
InChI |
InChI=1S/C10H21N/c1-9-5-6-11(4)8-10(2,3)7-9/h9H,5-8H2,1-4H3 |
InChI Key |
PTSMCPVTLLSOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC(C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


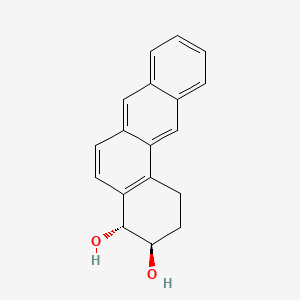
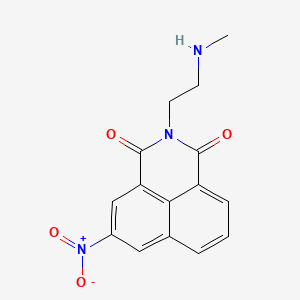
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
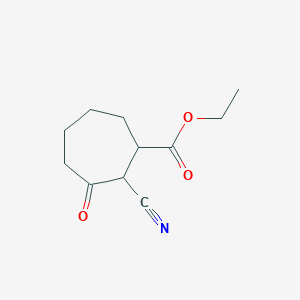

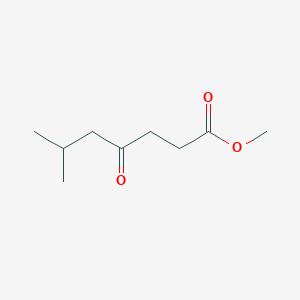
silane](/img/structure/B14431490.png)
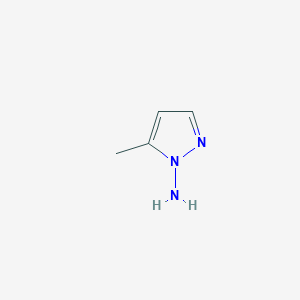
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
